![molecular formula C27H24N2O4 B1390427 Fmoc-7-methyl-DL-tryptophan CAS No. 138775-53-8](/img/structure/B1390427.png)
Fmoc-7-methyl-DL-tryptophan
Overview
Description
Fmoc-7-methyl-DL-tryptophan is a derivative of tryptophan, an amino acid found in proteins . It is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .
Synthesis Analysis
Fmoc-7-methyl-DL-tryptophan is commonly used in peptide synthesis and biomedical research and development . It is a dominant variety of Omizzur .Molecular Structure Analysis
The molecular formula of Fmoc-7-methyl-DL-tryptophan is C27H24N2O4 . Its InChI code is 1S/C27H24N2O4/c1-16-7-6-12-18-17 (14-28-25 (16)18)13-24 (26 (30)31)29-27 (32)33-15-23-21-10-4-2-8-19 (21)20-9-3-5-11-22 (20)23/h2-12,14,23-24,28H,13,15H2,1H3, (H,29,32) (H,30,31) .Chemical Reactions Analysis
Fmoc-7-methyl-DL-tryptophan is a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . It plays an important role in the synthesis of high-efficiency antibacterial agents and analogues thereof .Physical And Chemical Properties Analysis
Fmoc-7-methyl-DL-tryptophan has a molecular weight of 440.5 g/mol . It appears as a white to off-white or light pink powder .Scientific Research Applications
Peptide Synthesis
“Fmoc-7-methyl-DL-tryptophan” is commonly used in peptide synthesis . It serves as a building block in the creation of complex peptide chains, which are essential in the study of protein structure and function .
Synthesis of Bioactive Peptides
This compound is also used as a building block for the synthesis of various bioactive peptides . These peptides have a wide range of biological activities and can be used in the development of new therapeutic agents .
Drug Discovery and Development
“Fmoc-7-methyl-DL-tryptophan” plays a significant role in drug discovery and development . Its unique structure and properties make it a valuable component in the design and synthesis of new drugs .
Study of Protein-Protein Interactions
The compound is used in the study of protein-protein interactions . Understanding these interactions is crucial for elucidating the mechanisms of biological processes and diseases .
Biomedical Research and Development
“N-fmoc-7-methyl-l-tryptophan” is a derivative of tryptophan, which is commonly used in biomedical research and development . It can be used to study various biological processes and develop new therapeutic strategies .
Chemical Research
Due to its unique chemical structure, “Fmoc-7-methyl-DL-tryptophan” is often used in chemical research . Researchers can study its properties and reactions with other compounds, contributing to the advancement of chemistry .
Safety And Hazards
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-16-7-6-12-18-17(14-28-25(16)18)13-24(26(30)31)29-27(32)33-15-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-12,14,23-24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWPPTURGLCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-7-methyl-DL-tryptophan |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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